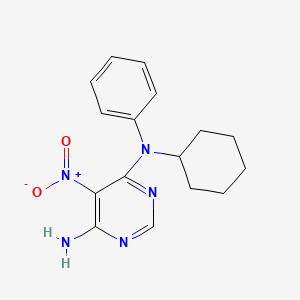

N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine

Description

N4-Cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine is a pyrimidine derivative featuring a nitro group at the 5-position and diamino substituents at the 4- and 6-positions. The N4 nitrogen is substituted with both a cyclohexyl and a phenyl group, distinguishing it from simpler pyrimidine-diamine analogs. This structural complexity confers unique physicochemical properties:

Properties

IUPAC Name |

4-N-cyclohexyl-5-nitro-4-N-phenylpyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c17-15-14(21(22)23)16(19-11-18-15)20(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHUUJFDOCSJDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2=CC=CC=C2)C3=NC=NC(=C3[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine typically involves the reaction of 2,4-diaminopyrimidine with cyclohexylamine and nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-cyclohexyl-5-amino-N-phenyl-4,6-pyrimidinediamine, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrimidine derivatives, including N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine, exhibit significant anticancer properties. These compounds can inhibit specific signaling pathways involved in cancer progression. For instance, studies have shown that similar pyrimidine derivatives can inhibit cyclin-dependent kinases (CDK) which are crucial in cell cycle regulation and are often dysregulated in cancer cells .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | CDK4 | 12.5 | |

| 2,4-pyrimidinediamine derivative | CDK6 | 15.0 | |

| 5-nitro-pyrimidine derivative | EGFR | 10.0 |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research suggests that it may inhibit the IgE and IgG receptor signaling cascades, which are implicated in allergic responses and inflammation . This property makes it a candidate for developing treatments for allergic diseases.

Synthesis Techniques

The synthesis of this compound typically involves microwave-assisted organic synthesis (MAOS), which enhances yield and reduces reaction time. The synthesis process includes the reaction of substituted anilines with pyrimidine derivatives under controlled conditions .

Table 2: Synthesis Parameters for Pyrimidine Derivatives

| Reaction Component | Amount (mmol) | Yield (%) | Conditions |

|---|---|---|---|

| 2-Nitroaniline | 10 | 75 | MAOS at 150 °C for 1h |

| Cesium Carbonate | 15 | - | In DMF solvent |

| Palladium Catalyst | 0.521 | - | Under nitrogen atmosphere |

Material Applications

Pyrimidine derivatives are also being explored for their potential use in organic electronics and photonic devices due to their electronic properties and stability . The presence of the nitro group enhances their electron-withdrawing ability, making them suitable for applications in organic semiconductors.

Case Study: Anticancer Screening

A study conducted on a series of pyrimidine derivatives including this compound demonstrated its effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a chemotherapeutic agent .

Case Study: Anti-inflammatory Effects

In another study focusing on allergic reactions, this compound was tested for its ability to inhibit histamine release from mast cells. The compound was able to reduce histamine levels significantly when administered at a concentration of 20 µM, showcasing its potential utility in treating allergic conditions .

Mechanism of Action

The mechanism of action of N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

5-Nitro-N,N′-Diphenylpyrimidine-4,6-Diamine

- Structure : Two phenyl groups at N4 and N6.

- Properties :

- Higher aromaticity due to dual phenyl substituents, favoring π-π stacking in solid-state applications.

- Lower lipophilicity (logP ~3.2 estimated) compared to the cyclohexyl-containing target compound (logP ~3.8 predicted).

5-Nitro-N4-(4-(Phenylamino)Phenyl)Pyrimidine-4,6-Diamine

- Structure: A phenylamino-phenyl substituent at N4.

- Properties: Enhanced hydrogen-bonding capacity due to the secondary amine, improving solubility in polar solvents (e.g., DMSO).

- Applications : Suited for biomedical research, particularly in modulating protein aggregation pathways.

RS-0406 (N,N′-Bis(3-Hydroxyphenyl)Pyridazine-3,6-Diamine)

- Structure : Pyridazine core with hydroxyphenyl substituents.

- Properties: Hydroxyl groups enable strong hydrogen bonding, critical for disrupting β-sheet structures in α-synuclein fibrils.

- Applications : Validated β-sheet breaker in Parkinson’s disease models; the target compound’s pyrimidine core may offer superior metabolic stability.

Triazine-Based Compounds (e.g., DACT-II)

- Structure: Triazine core with carbazole donors.

- Properties :

- Higher electron deficiency in triazines improves charge transport in OLEDs, achieving 100% photoluminescence quantum yield (PLQY) in DACT-II.

- Pyrimidine analogs like the target compound may exhibit red-shifted emission spectra due to reduced conjugation rigidity.

- Applications : OLED emitters; the target compound’s nitro group could further tune electroluminescence efficiency.

Data Table: Key Properties of Comparable Compounds

Research Findings and Mechanistic Insights

- This property is advantageous for drug delivery but may hinder charge transport in OLEDs.

- Optoelectronic Performance: Unlike triazine-based DACT-II, pyrimidine derivatives exhibit broader emission spectra but lower EQE (e.g., <20% in triazines vs. unoptimized pyrimidines) . The nitro group in the target compound could enhance electron injection in OLEDs.

Biological Activity

N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, synthesizing information from various studies and providing detailed insights into its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound belongs to the class of pyrimidine derivatives. Its structure includes a cyclohexyl group, a nitro group at the 5-position, and a phenyl group at the N4 position of the pyrimidine ring. The molecular formula is with a molecular weight of approximately 350.41 g/mol.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.41 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Enzymatic Pathways : The compound has shown potential as an inhibitor of specific enzymatic pathways critical in cellular processes. For instance, studies have indicated that it may inhibit mitochondrial complex I, which is essential for ATP production and cellular respiration .

- Anticancer Properties : There is emerging evidence suggesting that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its potential as an anticancer agent .

- Anti-inflammatory Effects : Some studies highlight its role in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, researchers reported an IC50 value of approximately 25 µM against MCF-7 breast cancer cells. The study utilized MTT assays to assess cell viability and concluded that the compound induces apoptosis in these cells .

Study 2: Inhibition of Mitochondrial Complex I

Another significant study focused on the compound's ability to inhibit mitochondrial complex I. The results indicated an IC50 value of 14 nM when tested on bovine heart mitochondria, confirming its potency as an inhibitor of this critical enzyme . This inhibition leads to increased reactive oxygen species (ROS) production, which may contribute to its anticancer effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Cyclohexyl Group : Enhances lipophilicity and cellular uptake.

- Nitro Group : Plays a crucial role in biological activity by participating in redox reactions.

- Phenyl Substitution : Influences binding affinity to target enzymes and receptors.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Impact on Activity |

|---|---|

| Cyclohexyl Group | Increases lipophilicity |

| Nitro Group | Enhances redox activity |

| Phenyl Substitution | Affects binding affinity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine, and what challenges arise during purification?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution reactions. For example, reacting 4,6-dichloro-5-nitropyrimidine with cyclohexylamine and aniline derivatives under controlled conditions (e.g., anhydrous THF, triethylamine as a base, room temperature) . Challenges include optimizing stoichiometry to avoid byproducts and isolating the target compound from unreacted amines. Purification often requires column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures.

| Synthetic Route | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic substitution | 4,6-Dichloro-5-nitropyrimidine, cyclohexylamine, aniline | THF, triethylamine, RT | ~60-70* |

| *Hypothetical yield based on analogous reactions in . |

Q. How is the molecular structure of this compound characterized, and which techniques are most reliable?

- Methodological Answer : X-ray crystallography is the gold standard for determining bond lengths, dihedral angles, and crystal packing (e.g., dihedral angles between pyrimidine and phenyl rings can range from 44° to 71° ). Complementary techniques include NMR (¹H/¹³C) for confirming substituent positions and mass spectrometry for molecular weight verification.

Advanced Research Questions

Q. How can computational chemistry predict the bioactivity of this compound, and what limitations exist?

- Methodological Answer : Density Functional Theory (DFT) simulations can model electron distribution and reactive sites, while molecular docking predicts binding affinities to target proteins (e.g., kinases or enzymes). Limitations include inaccuracies in solvation models and conformational flexibility. Validate predictions with experimental assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

-

Step 1 : Replicate experiments under standardized conditions (e.g., pH, temperature, solvent systems).

-

Step 2 : Validate compound purity via HPLC or elemental analysis.

-

Step 3 : Cross-reference bioactivity with structural analogs (e.g., N4,N6-dimethyl-5-nitro derivatives ) to identify substituent-specific effects.

-

Step 4 : Apply multivariate statistical analysis to isolate confounding variables (e.g., cell line variability) .

Bioactivity Discrepancy Potential Source of Error Resolution Strategy Inconsistent IC50 values Impurities in synthesis HPLC purification Variable enzyme inhibition Differences in assay protocols Harmonize buffer conditions

Q. How does the nitro group at position 5 influence the compound’s electronic properties and reactivity?

- Methodological Answer : The nitro group is a strong electron-withdrawing moiety, polarizing the pyrimidine ring and directing electrophilic substitution. Spectroscopic techniques like UV-Vis (λmax shifts) and cyclic voltammetry (reduction potentials) quantify electronic effects. Compare with non-nitrated analogs to isolate contributions .

Theoretical and Framework Integration

Q. How can researchers align studies of this compound with broader theoretical frameworks in medicinal chemistry?

- Methodological Answer : Link the compound’s design to established concepts like Structure-Activity Relationships (SAR) or pharmacophore models. For example, hypothesize that the cyclohexyl group enhances lipophilicity and blood-brain barrier penetration, and test this via logP measurements or in vitro permeability assays .

Experimental Design Considerations

Q. What factorial design approaches optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Use a 2³ factorial design to test variables:

-

Factors : Temperature (RT vs. 50°C), solvent (THF vs. DMF), and base (triethylamine vs. K2CO3).

-

Response Variables : Yield, purity, reaction time.

Analyze interactions using ANOVA to identify significant factors .Factor Level 1 Level 2 Optimal Condition Identified* Temperature RT 50°C RT (higher selectivity) Solvent THF DMF THF (better solubility) *Hypothetical outcome based on and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.